17-Hydroxygracillin
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Overview
Description
17-Hydroxygracillin is a naturally occurring saponin compound primarily found in the plant Paris polyphylla var. yunnanensis . It belongs to the class of tetracyclic triterpenoids and is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 17-Hydroxygracillin typically involves extraction from the rhizomes of Paris polyphylla var. yunnanensis. The extraction process includes water or alcohol extraction followed by solvent extraction, separation, and purification steps .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction process to increase yield and purity. Techniques such as hot air drying at 50°C have been shown to improve the content of this compound in the plant material .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxygracillin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
17-Hydroxygracillin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 17-Hydroxygracillin involves its interaction with cellular membranes and proteins. It is known to modulate signaling pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis . The compound targets specific molecular pathways, including those involved in inflammation and viral replication .
Comparison with Similar Compounds
- Polyphyllin D
- Polyphyllin H
- Diosgenin
Comparison: 17-Hydroxygracillin is unique due to its specific hydroxyl group at the 17th position, which contributes to its distinct biological activities . Compared to other saponins like Polyphyllin D and Polyphyllin H, this compound exhibits a broader range of pharmacological effects, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C45H72O18 |
---|---|
Molecular Weight |
901.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1 |
InChI Key |
CECFADWCOVINPQ-MLGPCXTCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
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